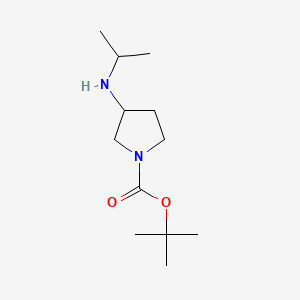

tert-Butyl 3-(isopropylamino)pyrrolidine-1-carboxylate

Description

BenchChem offers high-quality tert-Butyl 3-(isopropylamino)pyrrolidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 3-(isopropylamino)pyrrolidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-(propan-2-ylamino)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-9(2)13-10-6-7-14(8-10)11(15)16-12(3,4)5/h9-10,13H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRECQALUKGSSFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1CCN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301134055 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-[(1-methylethyl)amino]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301134055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289385-05-2 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-[(1-methylethyl)amino]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1289385-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-[(1-methylethyl)amino]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301134055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to tert-Butyl 3-(isopropylamino)pyrrolidine-1-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Chiral Building Block

tert-Butyl 3-(isopropylamino)pyrrolidine-1-carboxylate is a key chiral intermediate in the synthesis of modern pharmaceuticals. Its rigid pyrrolidine core, coupled with the stereochemistry at the C3 position and the versatile Boc protecting group, makes it a valuable scaffold for creating complex and stereospecific molecules. This guide provides an in-depth overview of its chemical properties, detailed synthetic protocols, comprehensive spectroscopic analysis, and its notable applications in the development of novel therapeutics, particularly in the realm of central nervous system (CNS) agents.

It is crucial to note that this compound is chiral and is most commonly available and utilized as one of its enantiomers. The two enantiomers are designated with unique CAS numbers:

-

(S)-tert-Butyl 3-(isopropylamino)pyrrolidine-1-carboxylate: CAS Number 820969-25-3[1]

-

(R)-tert-Butyl 3-(isopropylamino)pyrrolidine-1-carboxylate: CAS Number 849107-00-2

This distinction is critical in drug development, where a specific stereoisomer often dictates the desired pharmacological activity.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of tert-butyl 3-(isopropylamino)pyrrolidine-1-carboxylate is fundamental for its effective use in synthesis and for quality control.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₄N₂O₂ | [1] |

| Molecular Weight | 228.33 g/mol | [1] |

| Density | 1.00 g/cm³ | [1] |

| Storage Temperature | 2-8°C | [1] |

Spectroscopic Data

The structural integrity of tert-butyl 3-(isopropylamino)pyrrolidine-1-carboxylate is confirmed through various spectroscopic techniques. Below is a summary of the expected spectroscopic data for the (R)-enantiomer.

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.40-3.60 | m | 2H | Pyrrolidine CH₂ |

| 3.35 | m | 1H | Pyrrolidine CH |

| 3.20 | m | 1H | Pyrrolidine CH |

| 3.08 | m | 1H | Pyrrolidine CH |

| 2.82 | m | 1H | Isopropyl CH |

| 2.02 | m | 1H | Pyrrolidine CH |

| 1.58-1.72 | m | 2H | Pyrrolidine CH₂ |

| 1.38 | s | 9H | tert-Butyl CH₃ |

| 1.02 | d | 6H | Isopropyl CH₃ |

¹³C NMR, IR, and Mass Spectrometry:

-

¹³C NMR: Expected signals would include those for the tert-butyl group (around 28 and 80 ppm), the isopropyl group (around 23 and 48 ppm), the pyrrolidine ring carbons (in the 30-60 ppm range), and the carbamate carbonyl (around 155 ppm).

-

IR Spectroscopy: Key vibrational bands would be expected for the N-H stretch (around 3300-3500 cm⁻¹), C-H stretches (around 2850-3000 cm⁻¹), and a strong C=O stretch from the Boc-group (around 1680-1700 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 228. The spectrum would also likely show fragmentation patterns corresponding to the loss of the tert-butyl group or other fragments.

Synthesis and Manufacturing

The synthesis of enantiomerically pure tert-butyl 3-(isopropylamino)pyrrolidine-1-carboxylate is a critical step in its utilization for pharmaceutical manufacturing. A common and effective method is through reductive amination.

Synthetic Workflow: Reductive Amination

The synthesis of (R)-tert-butyl 3-(isopropylamino)pyrrolidine-1-carboxylate is typically achieved through a two-step process starting from a commercially available chiral precursor.

Caption: Synthetic workflow for (R)-tert-butyl 3-(isopropylamino)pyrrolidine-1-carboxylate.

Detailed Experimental Protocol: Synthesis of the (R)-Enantiomer

Step 1: Preparation of (R)-tert-butyl 3-(propan-2-ylideneamino)pyrrolidine-1-carboxylate

This step involves the condensation of a ketone with a primary amine to form an imine. This reaction is typically carried out in a solvent that allows for the azeotropic removal of water to drive the equilibrium towards the product.

-

To a solution of (R)-tert-butyl 3-oxopyrrolidine-1-carboxylate (1 equivalent) in a suitable solvent such as toluene, add isopropylamine (1.1 equivalents).

-

Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure to yield the crude (R)-tert-butyl 3-(propan-2-ylideneamino)pyrrolidine-1-carboxylate, which can be used in the next step without further purification.

Step 2: Synthesis of (R)-tert-butyl 3-(isopropylamino)pyrrolidine-1-carboxylate

The imine formed in the previous step is then reduced to the corresponding secondary amine. Catalytic hydrogenation is a common and effective method for this transformation.

-

Dissolve the crude (R)-tert-butyl 3-(propan-2-ylideneamino)pyrrolidine-1-carboxylate (600 mg, 2.65 mmol) in methanol (4 ml).

-

Add platinum oxide (60 mg) to the solution.

-

Stir the reaction mixture under a hydrogen atmosphere (e.g., using a balloon) for 18 hours.

-

Monitor the reaction for completion.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst and wash the pad with additional methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude product as an oil, which may solidify upon standing (320 mg, 53% yield).

Applications in Drug Discovery and Development

The chiral nature of tert-butyl 3-(isopropylamino)pyrrolidine-1-carboxylate makes it a highly sought-after building block for the synthesis of complex and stereospecific active pharmaceutical ingredients (APIs). The pyrrolidine ring system is a common motif in many biologically active compounds, and the ability to introduce specific stereochemistry at the 3-position is crucial for optimizing drug-target interactions.

This intermediate is particularly valuable in the development of drugs targeting the central nervous system (CNS), where receptor subtypes often exhibit high stereoselectivity. The stability of the Boc protecting group allows for selective reactions at other positions of the molecule, making it a versatile component in multi-step syntheses.

Conclusion

tert-Butyl 3-(isopropylamino)pyrrolidine-1-carboxylate, in its enantiomerically pure forms, stands as a testament to the importance of chiral building blocks in modern medicinal chemistry. Its well-defined structure and versatile reactivity provide a reliable and efficient route to complex molecular architectures. This guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, and an insight into its applications, underscoring its significance for researchers and professionals dedicated to the advancement of pharmaceutical sciences. As the demand for stereochemically pure and complex drug candidates continues to grow, the importance of such well-characterized chiral intermediates will undoubtedly increase.

References

-

MySkinRecipes. (S)-tert-Butyl 3-(isopropylamino)pyrrolidine-1-carboxylate. [Link]

Sources

An In-Depth Technical Guide to (R)-tert-butyl 3-(isopropylamino)pyrrolidine-1-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract

(R)-tert-butyl 3-(isopropylamino)pyrrolidine-1-carboxylate is a chiral synthetic building block of significant interest to the pharmaceutical and fine chemical industries. As a derivative of pyrrolidine, a core scaffold in numerous biologically active compounds, this molecule offers a unique combination of stereochemical definition and functional handles for complex molecular assembly. The presence of the tert-butoxycarbonyl (Boc) protecting group ensures stability and controlled reactivity of the ring nitrogen, while the secondary isopropylamino group at the stereogenic C3 position provides a key nucleophilic site for further elaboration. This guide provides a comprehensive overview of the molecule's physicochemical properties, validated synthetic and purification protocols, detailed analytical characterization, and established applications, serving as a critical resource for researchers in drug development and organic synthesis.

Introduction and Physicochemical Profile

(R)-tert-butyl 3-(isopropylamino)pyrrolidine-1-carboxylate is a chiral amine belonging to the class of N-Boc protected pyrrolidines. The "(R)" designation indicates the stereochemistry at the C3 position of the pyrrolidine ring, a critical feature for creating enantiomerically pure active pharmaceutical ingredients (APIs).[1] Its structure is foundational for the development of bioactive molecules, particularly those targeting the central nervous system (CNS).[1] The Boc group provides a robust yet readily cleavable protecting group, making the pyrrolidine nitrogen unreactive under a wide range of conditions while allowing for selective deprotection when required.

The molecule's key identifiers and properties are summarized below for quick reference.

| Property | Value | Source |

| IUPAC Name | tert-butyl (3R)-3-(isopropylamino)pyrrolidine-1-carboxylate | N/A |

| CAS Number | 849107-00-2 | [2] |

| Molecular Formula | C₁₂H₂₄N₂O₂ | [2] |

| Molecular Weight | 228.33 g/mol | [2] |

| SMILES | CC(C)N[C@H]1CN(C(C)(C)C)C1 | [2] |

| Appearance | Oil which may solidify on standing | [3] |

| Storage | Sealed in dry, 2-8°C | [2] |

Synthesis and Purification

The most reliable and common method for synthesizing (R)-tert-butyl 3-(isopropylamino)pyrrolidine-1-carboxylate is through the reductive amination of a chiral ketone precursor. This approach offers high yields and maintains stereochemical integrity.

Synthetic Pathway: Reductive Amination

The standard synthesis involves the reaction of (R)-tert-butyl 3-oxopyrrolidine-1-carboxylate with isopropylamine to form an intermediate iminium ion, which is then reduced in situ to the desired secondary amine.

A common synthetic route involves the hydrogenation of an imine precursor. For example, (R)-tert-butyl 3-(propan-2-ylideneamino)pyrrolidine-1-carboxylate can be hydrogenated using a platinum oxide catalyst to yield the target compound.[3]

Detailed Experimental Protocol

This protocol is adapted from established methodologies and serves as a reliable guide for laboratory synthesis.[3]

Materials:

-

(R)-tert-butyl 3-(propan-2-ylideneamino)pyrrolidine-1-carboxylate (1.0 eq)

-

Platinum oxide (PtO₂) (0.1 eq)

-

Methanol (MeOH)

-

Hydrogen (H₂) gas

-

Celite

Procedure:

-

To a solution of (R)-tert-butyl 3-(propan-2-ylideneamino)pyrrolidine-1-carboxylate (e.g., 600 mg, 2.65 mmol) in methanol (4 ml), add platinum oxide (60 mg).

-

Stir the reaction mixture vigorously under an atmosphere of hydrogen (typically using a balloon or a Parr hydrogenator) for 18 hours at room temperature.

-

Upon reaction completion (monitored by TLC or LC-MS), carefully filter the reaction mixture through a pad of Celite to remove the platinum catalyst.

-

Wash the Celite pad with additional methanol to ensure complete recovery of the product.

-

Concentrate the combined filtrate in vacuo to remove the solvent. The resulting residue is the crude (R)-tert-butyl 3-(isopropylamino)pyrrolidine-1-carboxylate, which may be an oil that solidifies upon standing.[3]

Purification Workflow

While the crude product can be of high purity, residual starting materials or side products may necessitate further purification, typically via flash column chromatography.

Caption: Flash Chromatography Purification Workflow.

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information. The following table outlines the expected proton (¹H) NMR chemical shifts for the compound dissolved in deuterated chloroform (CDCl₃).[3]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.40–3.60 | m | 2H | Pyrrolidine-H |

| 3.35 | m | 1H | Pyrrolidine-H |

| 3.20 | m | 1H | Pyrrolidine-H |

| 3.08 | m | 1H | Pyrrolidine-H |

| 2.82 | m | 1H | Isopropyl-CH |

| 2.02 | m | 1H | Pyrrolidine-H |

| 1.58–1.72 | m | 2H | Pyrrolidine-H |

| 1.38 | s | 9H | -C(CH₃)₃ (Boc) |

| 1.02 | d | 6H | -CH(CH₃)₂ (Isopropyl) |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For (R)-tert-butyl 3-(isopropylamino)pyrrolidine-1-carboxylate (C₁₂H₂₄N₂O₂), the expected exact mass is 228.1838. High-resolution mass spectrometry (HRMS) should yield a value for [M+H]⁺ at m/z 229.1911.

Integrated Analytical Workflow

The confirmation of the final product is a multi-step process where each analysis validates the others. The workflow ensures that the material meets all structural and purity requirements before use in downstream applications.

Caption: Integrated Quality Control Workflow.

Applications in Medicinal Chemistry

The primary value of (R)-tert-butyl 3-(isopropylamino)pyrrolidine-1-carboxylate lies in its role as a chiral intermediate for synthesizing complex pharmaceutical agents.[1] The defined stereocenter is often crucial for the target molecule's biological activity and selectivity.

The secondary amine provides a convenient point for chemical modification. It can be acylated, alkylated, or used in reductive aminations to couple with other fragments, building up the complexity of the final API. The Boc-protected nitrogen provides stability during these transformations and can be deprotected under acidic conditions in a final step to reveal a free secondary amine if required by the target structure. This building block is particularly valuable in the synthesis of kinase inhibitors, GPCR modulators, and other agents where a chiral substituted pyrrolidine ring is a key pharmacophoric element.

Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

-

Hazard Identification : This compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[2][6]

-

Handling : Always handle in a well-ventilated area, such as a chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8] Avoid breathing vapors and prevent contact with skin and eyes.

-

Storage : Store the compound in a tightly sealed container in a dry, cool place.[7] The recommended storage temperature is between 2-8°C to ensure long-term stability.[2]

References

- WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor - Google Patents. (n.d.).

-

tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate | C9H18N2O2 | CID 854071 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]

-

Identification and analytical characterization of N-propyl norbutylone, N-butyl norbutylone, N-benzyl norheptedrone, and N-pyrrolidinyl-3,4-DMA - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]

-

Identification and analytical characterization of N‐propyl norbutylone, N‐butyl norbutylone, N‐benzyl norheptedrone, and N‐pyrrolidinyl‐3,4‐DMA | Request PDF - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

-

(S)-tert-Butyl 3-(isopropylamino)pyrrolidine-1-carboxylate - MySkinRecipes. (n.d.). Retrieved January 23, 2026, from [Link]

-

(R)-(+)-1-Boc-3-aminopyrrolidine | C9H18N2O2 | CID 854070 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]

-

MSDS of tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate - Capot Chemical. (n.d.). Retrieved January 23, 2026, from [Link]

Sources

- 1. (S)-tert-Butyl 3-(isopropylamino)pyrrolidine-1-carboxylate [myskinrecipes.com]

- 2. 849107-00-2|(R)-tert-Butyl 3-(isopropylamino)pyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 3. (S)-tert-butyl 3-(isopropylamino)pyrrolidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 4. Identification and analytical characterization of N-propyl norbutylone, N-butyl norbutylone, N-benzyl norheptedrone, and N-pyrrolidinyl-3,4-DMA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. enamine.enamine.net [enamine.enamine.net]

- 7. fishersci.com [fishersci.com]

- 8. capotchem.com [capotchem.com]

A Senior Application Scientist's Guide to tert-Butyl 3-(isopropylamino)pyrrolidine-1-carboxylate: Properties, Synthesis, and Applications in Drug Discovery

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of tert-Butyl 3-(isopropylamino)pyrrolidine-1-carboxylate, a key chiral intermediate in modern medicinal chemistry. We will explore its fundamental properties, provide a detailed and validated synthetic protocol, and discuss its strategic importance in the development of novel therapeutics, particularly for agents targeting the central nervous system (CNS).[1] This document is designed to serve as a practical resource for scientists and researchers, offering field-proven insights into the effective utilization of this versatile building block.

Core Physicochemical Properties and Structural Data

tert-Butyl 3-(isopropylamino)pyrrolidine-1-carboxylate is a substituted pyrrolidine derivative valued for its specific stereochemistry and the presence of a stable tert-butoxycarbonyl (Boc) protecting group.[1] These features make it an ideal starting point for multi-step asymmetric syntheses.[1]

Quantitative Data Summary

The essential physicochemical data for the enantiomeric forms of this compound are summarized below. It is critical for researchers to select the correct enantiomer ((S) or (R)) for their specific synthetic target to ensure the desired biological activity.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₄N₂O₂ | [1][2] |

| Molecular Weight | 228.33 g/mol | [1][2] |

| CAS Number | 820969-25-3 ((S)-enantiomer) | [1] |

| CAS Number | 849107-00-2 ((R)-enantiomer) | [2] |

| Density | ~1.00 g/cm³ | [1] |

| Recommended Storage | 2-8°C, Sealed in dry conditions | [1][2] |

Chemical Structure

The structure features a pyrrolidine ring, a common scaffold in many bioactive molecules. The nitrogen atom is protected by a Boc group, while the C3 position holds a chiral center and the isopropylamino functional group.

Caption: Chemical structure of tert-Butyl 3-(isopropylamino)pyrrolidine-1-carboxylate.

Strategic Role in Medicinal Chemistry

The utility of this molecule is not accidental; its design incorporates several features that are highly advantageous for the synthesis of complex pharmaceutical agents.

-

The Pyrrolidine Scaffold : This five-membered nitrogen-containing heterocycle is a privileged structure in drug discovery, appearing in numerous approved drugs. Its conformational flexibility allows it to present substituents in precise three-dimensional orientations, facilitating optimal interactions with biological targets.

-

The Boc Protecting Group : The tert-butoxycarbonyl (Boc) group is one of the most common nitrogen-protecting groups in organic synthesis. Its primary advantage is its stability under a wide range of reaction conditions (e.g., basic, hydrogenolytic, and mildly acidic conditions) while being easily removable under moderately strong acidic conditions (e.g., trifluoroacetic acid). This orthogonality is essential for selective transformations in multi-step synthetic campaigns.[1]

-

Chirality and Asymmetric Synthesis : The stereocenter at the 3-position is critical. The availability of both the (S) and (R) enantiomers allows for stereoselective synthesis, which is paramount for producing active pharmaceutical ingredients (APIs) with high enantiomeric purity.[1] This helps avoid off-target effects and metabolic issues often associated with racemic mixtures.

A Validated Protocol for Synthesis and Characterization

A robust and reproducible synthetic protocol is the foundation of any drug development program. The following section details a validated method for the preparation of (R)-tert-Butyl 3-(isopropylamino)pyrrolidine-1-carboxylate via the hydrogenation of an imine precursor.[3] This protocol is designed as a self-validating system, with clear steps and rationales.

Synthetic Workflow Overview

The synthesis involves the catalytic hydrogenation of (R)-tert-butyl 3-(propan-2-ylideneamino)pyrrolidine-1-carboxylate. This transformation reduces the imine bond to form the desired secondary amine.

Caption: Workflow for the synthesis of the target compound via catalytic hydrogenation.

Detailed Experimental Protocol

This protocol is adapted from a documented synthesis and provides a clear, step-by-step methodology.[3]

Objective: To synthesize (R)-tert-Butyl 3-(isopropylamino)pyrrolidine-1-carboxylate.

Materials:

-

(R)-tert-butyl 3-(propan-2-ylideneamino)pyrrolidine-1-carboxylate (1 equivalent)

-

Platinum oxide (PtO₂)

-

Methanol (MeOH), anhydrous

-

Hydrogen (H₂) gas

-

Celite

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve (R)-tert-butyl 3-(propan-2-ylideneamino)pyrrolidine-1-carboxylate (e.g., 600 mg, 2.65 mmol) in methanol (4 ml).[3]

-

Causality: Methanol serves as a polar protic solvent that readily dissolves the starting material and is compatible with the hydrogenation conditions.

-

-

Catalyst Addition: Carefully add platinum oxide (60 mg) to the solution.[3]

-

Causality: Platinum oxide is a highly effective heterogeneous catalyst for the hydrogenation of imines. It provides a surface for the reaction to occur, leading to efficient reduction.

-

-

Hydrogenation: Seal the vessel and place the reaction mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon). Stir the reaction vigorously for 18 hours at room temperature.[3]

-

Causality: The hydrogen atmosphere provides the reducing agent. Vigorous stirring is essential to ensure proper mixing of the solid catalyst, liquid solution, and hydrogen gas, maximizing the reaction rate. The 18-hour duration ensures the reaction proceeds to completion.

-

-

Catalyst Removal (Workup): Upon completion, carefully vent the hydrogen atmosphere. Filter the reaction mixture through a pad of Celite, washing the pad with additional methanol.[3]

-

Self-Validation: This step is crucial for removing the solid platinum catalyst. Complete removal is verified by the clarity of the filtrate. Failure to remove the catalyst could compromise the purity of the final product and interfere with subsequent analytical characterization.

-

-

Purification: Concentrate the filtrate in vacuo (under reduced pressure) to remove the methanol.[3]

-

Causality: This step isolates the crude product by removing the solvent. The result should be an oil that may solidify upon standing, yielding the final product (yields of ~53% have been reported).[3]

-

Analytical Characterization

To validate the identity and purity of the synthesized compound, Nuclear Magnetic Resonance (NMR) spectroscopy is essential.

-

¹H NMR: The proton NMR spectrum provides definitive structural confirmation. Reported characteristic chemical shifts for the (R)-enantiomer are: ¹H NMR (CDCl₃, 400 MHz) δ 1.02 (6H, d), 1.38 (9H, s), 1.58-1.72 (2H, m), 2.02 (1H, m), 2.82 (1H, m), 3.08 (1H, m), 3.20 (1H, m), 3.35 (1H, m), 3.40-3.60 (2H, m).[3]

-

Self-Validation: The presence of the doublet at ~1.02 ppm (6H) confirms the isopropyl group, and the singlet at ~1.38 ppm (9H) confirms the Boc group. The integration of all signals should match the expected proton count of the target molecule.

-

Applications in Drug Development Programs

tert-Butyl 3-(isopropylamino)pyrrolidine-1-carboxylate is primarily used as a chiral intermediate for the synthesis of more complex molecules. Its structure is particularly relevant for the development of:

-

Central Nervous System (CNS) Agents: The pyrrolidine scaffold is a common feature in molecules designed to cross the blood-brain barrier and interact with CNS receptors.[1]

-

Receptor Modulators: The specific stereochemistry and functional groups allow it to be elaborated into potent and selective modulators of various receptors.[1]

-

Asymmetric Synthesis: It is a valuable tool for any synthetic program requiring the introduction of a chiral 3-aminopyrrolidine core.[1] For example, related pyrrolidine intermediates are cited in patents for the preparation of compounds with therapeutic activity for nervous system disorders.[4]

Safety and Handling

As a laboratory chemical, proper handling is imperative.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.

-

Hazard Profile: While a specific safety data sheet (SDS) for this exact compound must be consulted, related aminopyrrolidine derivatives are classified as being potentially toxic if swallowed and may cause serious eye damage or skin irritation.[5][6] The starting materials and reagents, particularly platinum oxide and hydrogen gas, have their own significant hazards that must be managed.

-

Storage: Store the compound in a tightly sealed container in a dry, cool place (2-8°C) as recommended.[1][2]

Conclusion

tert-Butyl 3-(isopropylamino)pyrrolidine-1-carboxylate is more than just a chemical reagent; it is a strategic building block that enables the efficient and stereocontrolled synthesis of complex pharmaceutical targets. Its combination of a privileged scaffold, a robust protecting group, and a key chiral center makes it an invaluable asset for researchers and scientists in the field of drug discovery. Understanding its properties, synthetic routes, and proper handling is essential for leveraging its full potential in the development of next-generation therapeutics.

References

- tert-Butyl 3-aminopyrrolidine-1-carboxylate synthesis - ChemicalBook.

- (S)-tert-Butyl 3-(isopropylamino)pyrrolidine-1-carboxylate - MySkinRecipes.

- Tert-butyl 3-oxopyrrolidine-1-carboxylate | C9H15NO3 - PubChem.

- tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate | C9H18N2O2 - PubChem.

- A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor - Google Patents.

- (S)-tert-butyl 3-(isopropylamino)pyrrolidine-1-carboxylate synthesis - ChemicalBook.

- (R)-tert-Butyl 3-(isopropylamino)pyrrolidine-1-carboxylate - BLDpharm.

- SAFETY DATA SHEET - TCI Chemicals.

Sources

- 1. (S)-tert-Butyl 3-(isopropylamino)pyrrolidine-1-carboxylate [myskinrecipes.com]

- 2. 849107-00-2|(R)-tert-Butyl 3-(isopropylamino)pyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 3. (S)-tert-butyl 3-(isopropylamino)pyrrolidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 4. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor - Google Patents [patents.google.com]

- 5. tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate | C9H18N2O2 | CID 854071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

tert-Butyl 3-(isopropylamino)pyrrolidine-1-carboxylate safety data sheet (SDS)

An In-Depth Technical Guide to the Safe Handling of tert-Butyl 3-(isopropylamino)pyrrolidine-1-carboxylate

Authored by a Senior Application Scientist

This guide provides drug development professionals, researchers, and scientists with a comprehensive overview of the safe handling, storage, and disposal of tert-Butyl 3-(isopropylamino)pyrrolidine-1-carboxylate. Moving beyond a standard Safety Data Sheet (SDS), this document synthesizes available data with field-proven insights to ensure scientific integrity and promote a proactive safety culture in the laboratory.

Strategic Overview: Understanding the Molecule and its Context

tert-Butyl 3-(isopropylamino)pyrrolidine-1-carboxylate is a chiral building block integral to the synthesis of advanced pharmaceutical intermediates.[1][2] Its structure, featuring a Boc-protected pyrrolidine ring, is a valuable scaffold in medicinal chemistry, particularly for developing agents targeting the central nervous system.[1] The presence of the tert-butoxycarbonyl (Boc) protecting group imparts specific stability and reactivity characteristics that must be understood to ensure safe handling. The primary audience for this molecule is research and development laboratories, where quantities are typically small, but handling procedures may be less standardized than in large-scale manufacturing. Therefore, a risk-based approach to safety is paramount.

Chemical Identity and Stereoisomerism

A critical first step in safe handling is precise identification. The name tert-Butyl 3-(isopropylamino)pyrrolidine-1-carboxylate can refer to a racemic mixture or one of two enantiomers. It is imperative to verify the specific stereoisomer in use, as biological activity and, potentially, toxicological profiles can differ.

| Identifier | (S)-Enantiomer | (R)-Enantiomer |

| CAS Number | 820969-25-3 | 849107-00-2 |

| Molecular Formula | C₁₂H₂₄N₂O₂ | C₁₂H₂₄N₂O₂ |

| Molecular Weight | 228.33 g/mol | 228.33 g/mol |

Data sourced from MySkinRecipes and BLDpharm.[3][4]

Hazard Identification and Risk Assessment: A Data-Driven Approach

While comprehensive toxicological data for this specific molecule is not publicly available—a common scenario for research chemicals—a robust risk assessment can be constructed from supplier SDSs, data on structurally similar compounds, and an understanding of its chemical class.

Consolidated GHS Classification

The following table consolidates GHS classifications from various suppliers. The primary hazards are related to ingestion and contact with skin and eyes.

| Hazard Class | Hazard Statement | Common GHS Pictogram |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | |

| Serious Eye Damage/Eye Irritation (Category 1/2A) | H318: Causes serious eye damage / H319: Causes serious eye irritation |

This table represents a consolidation of data from multiple sources. The classification for eye damage/irritation varies, suggesting that a conservative approach (assuming the potential for serious eye damage) is warranted.

Toxicological Profile: An Expert Synthesis

In the absence of specific LD50 or long-term toxicity studies, we must infer the toxicological profile. The molecule is a secondary amine, and this functional group can be corrosive or irritating to tissues.

-

Oral Toxicity: Classified as "Harmful if swallowed," ingestion may lead to irritation of the gastrointestinal tract.

-

Dermal Toxicity: Expected to be a skin irritant. Prolonged or repeated contact may lead to dermatitis. While specific data is lacking, related Boc-protected amines are handled with robust skin protection.

-

Eye Irritation: This is the most significant concern, with classifications ranging from "irritation" to "serious eye damage." The basicity of the amine functional group can lead to significant injury to the cornea. All work with this substance must assume it is capable of causing serious, irreversible eye damage.

-

Inhalation Toxicity: While not consistently classified, the potential for irritation of the respiratory tract exists if the material is aerosolized or if it has a significant vapor pressure (physicochemical data on this is limited).

-

Sensitization, Mutagenicity, Carcinogenicity: No data is available. In a research setting, it is prudent to handle all new chemical entities as potential sensitizers and with engineering controls that minimize exposure.

Laboratory Handling and Personal Protective Equipment (PPE)

The following protocols are designed to be self-validating, providing a robust system of protection for researchers.

Engineering Controls: The First Line of Defense

-

Fume Hood: All manipulations of tert-Butyl 3-(isopropylamino)pyrrolidine-1-carboxylate, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood.

-

Safety Shower and Eyewash Station: An accessible and regularly tested safety shower and eyewash station are mandatory in any laboratory where this chemical is handled.

Personal Protective Equipment (PPE) Workflow

The selection of PPE should be a deliberate process based on the identified risks. The following workflow, represented as a diagram, outlines this decision-making process.

Caption: PPE selection workflow for handling the target compound.

Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure the fume hood is operational, the work area is clear, and all necessary PPE is donned as per the workflow above.

-

Weighing and Transfer:

-

Conduct all weighing and transfers within the fume hood.

-

Use a disposable weighing boat.

-

If the material is a solid, be mindful of static electricity and use appropriate grounding measures if necessary.

-

If it is a liquid, use a calibrated pipette or syringe.

-

Clean any spills immediately according to the spill response protocol (Section 5).

-

-

Reaction Setup:

-

Add the reagent to the reaction vessel slowly and in a controlled manner.

-

Ensure the reaction is adequately cooled if the reaction is exothermic.

-

Keep the reaction vessel clearly labeled.

-

-

Post-Handling:

-

Decontaminate any reusable equipment.

-

Wipe down the work surface in the fume hood.

-

Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces.

-

Wash hands thoroughly with soap and water.

-

Physicochemical Properties and Stability

Understanding the physical and chemical properties is crucial for safe storage and handling, as well as for anticipating its behavior in chemical reactions.

| Property | Value / Information | Source |

| Appearance | Colorless to Yellow Liquid/Solid | |

| Density | ~1.00 g/cm³ | [2] |

| Storage Temperature | 2-8°C, under inert gas | [2] |

| Chemical Stability | Stable under recommended storage conditions. | General knowledge |

| Reactivity | The Boc (tert-butoxycarbonyl) group is labile under acidic conditions. Strong acids will cleave the protecting group, generating isobutylene and carbon dioxide. | General chemical knowledge |

| Incompatible Materials | Strong oxidizing agents, Strong acids. | [5] |

| Hazardous Decomposition Products | Thermal decomposition may produce carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx). | [5] |

Emergency Procedures: A Proactive Stance

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

Exposure Response

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response Workflow

A logical, step-by-step approach is critical for safely managing a spill.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. (S)-tert-Butyl 3-(isopropylamino)pyrrolidine-1-carboxylate [myskinrecipes.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate | C9H18N2O2 | CID 854071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. enamine.enamine.net [enamine.enamine.net]

Part 1: The Pyrrolidine Scaffold: A Privileged Structure in Drug Discovery

An In-Depth Technical Guide to the Biological Activity of Substituted Pyrrolidine Scaffolds

Audience: Researchers, scientists, and drug development professionals.

Abstract: The pyrrolidine ring, a five-membered saturated heterocycle, represents a privileged scaffold in medicinal chemistry, forming the core of a vast array of biologically active molecules. Its unique stereochemical and conformational properties allow for precise spatial orientation of substituents, enabling high-affinity interactions with diverse biological targets. This guide provides a comprehensive exploration of the biological activities associated with substituted pyrrolidine scaffolds, delving into their therapeutic applications, the underlying structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation. We will dissect key examples from antiviral, anticancer, and central nervous system (CNS) research, offering field-proven insights into the design and validation of novel pyrrolidine-based therapeutics.

The prevalence of the pyrrolidine motif in nature—most notably in the amino acids proline and hydroxyproline—has made it a focal point for synthetic and medicinal chemists. Its non-planar, puckered conformation allows for the generation of up to four stereocenters, creating a rich three-dimensional chemical space for drug design. This structural versatility is fundamental to its ability to mimic peptide turns or present functional groups in specific vectors to engage with enzyme active sites or receptor binding pockets.

The synthetic accessibility of the pyrrolidine core, often through 1,3-dipolar cycloaddition reactions or transformations of proline, further enhances its attractiveness as a starting point for library synthesis and lead optimization campaigns. The ability to introduce a wide variety of substituents at different positions on the ring (N1, C2, C3, C4, C5) allows for meticulous tuning of physiochemical properties such as solubility, lipophilicity (LogP), and metabolic stability, which are critical for developing viable drug candidates.

Part 2: Diverse Biological Activities and Therapeutic Applications

Substituted pyrrolidines have demonstrated a remarkable spectrum of biological activities, leading to their investigation in numerous therapeutic areas.

Antiviral Activity

A prominent example of a pyrrolidine-based antiviral is the neuraminidase inhibitor Oseltamivir (Tamiflu®), used for the treatment of influenza. Although oseltamivir is a cyclohexene derivative, its mechanism and the importance of specific substituent orientations provide valuable lessons for scaffold design. More directly, pyrrolidine scaffolds have been instrumental in the development of inhibitors for other viral targets.

-

Hepatitis C Virus (HCV) NS3/4A Protease Inhibitors: The HCV NS3/4A protease is essential for viral replication. Many potent inhibitors incorporate a proline or a substituted pyrrolidine moiety that binds to the S2 subsite of the protease active site. The pyrrolidine ring's constrained conformation helps to correctly position other functional groups for optimal interaction with the enzyme.

-

HIV-1 Protease and Integrase Inhibitors: The development of HIV-1 protease inhibitors has also leveraged pyrrolidine-containing structures. These scaffolds can serve as peptidomimetics, mimicking the transition state of peptide cleavage. Furthermore, novel pyrrolidine derivatives have been explored as HIV-1 integrase inhibitors, interfering with the integration of viral DNA into the host genome.

Anticancer Activity

The pyrrolidine core is a key feature in several classes of anticancer agents, targeting various hallmarks of cancer.

-

Matrix Metalloproteinase (MMP) Inhibitors: MMPs are enzymes involved in the degradation of the extracellular matrix, a process critical for tumor invasion and metastasis. Hydroxamate-based MMP inhibitors often incorporate a substituted pyrrolidine ring to enhance binding affinity and selectivity. The pyrrolidine scaffold helps to position the hydroxamate group, which chelates the catalytic zinc ion in the MMP active site.

-

Modulators of Apoptosis: Certain pyrrolidine derivatives have been shown to induce apoptosis in cancer cells. For example, pyrrolidine dithiocarbamate (PDTC) has been reported to exhibit pro-apoptotic effects by modulating signaling pathways such as NF-κB and generating reactive oxygen species (ROS).

Central Nervous System (CNS) Activity

The rigid nature of the pyrrolidine ring makes it an ideal scaffold for designing ligands that can differentiate between receptor subtypes within the CNS.

-

Dopamine Receptor Ligands: Substituted pyrrolidines have been successfully developed as agonists and antagonists for dopamine receptors, which are implicated in disorders like Parkinson's disease, schizophrenia, and addiction. The stereochemistry of the substituents on the pyrrolidine ring is often critical for achieving high affinity and selectivity for specific dopamine receptor subtypes (D1, D2, D3, etc.).

-

Glycine Transporter (GlyT1) Inhibitors: GlyT1 inhibitors increase glycine levels in the synaptic cleft, enhancing N-methyl-D-aspartate (NMDA) receptor function. This mechanism is a therapeutic strategy for treating the negative symptoms of schizophrenia. Many potent and selective GlyT1 inhibitors feature a pyrrolidine core that provides the necessary structural framework for binding to the transporter.

Table 1: Representative Substituted Pyrrolidines and Their Biological Targets

| Compound Class/Example | Target(s) | Therapeutic Area | Reported Activity (IC50/EC50/Ki) | Reference |

| Proline-based HCV Inhibitors | HCV NS3/4A Protease | Antiviral (Hepatitis C) | Low nM range | |

| Pyrrolidine-based HIV-1 INI | HIV-1 Integrase | Antiviral (HIV/AIDS) | Sub-µM to nM range | |

| Pyrrolidine Dithiocarbamate | NF-κB Pathway, ROS generation | Anticancer | Varies by cell line (µM range) | |

| N-aryl-pyrrolidine amides | Glycine Transporter 1 (GlyT1) | CNS (Schizophrenia) | Low nM range | |

| A-84543 | α7 Nicotinic Acetylcholine Receptor (nAChR) | CNS (Cognitive) | Ki = 0.6 nM |

Part 3: Experimental Design & Methodologies

The evaluation of substituted pyrrolidine scaffolds requires a multi-faceted approach, from initial screening to detailed mechanistic studies. The choice of assays is dictated by the intended biological target.

General Workflow for Bioactivity Screening

A robust screening cascade is essential for identifying and validating promising compounds. The causality behind this workflow is to progressively increase the biological complexity and resource investment, ensuring that only the most promising candidates advance.

Caption: A typical drug discovery workflow for screening substituted pyrrolidine libraries.

Protocol: Cell Viability Assay (MTT Assay)

This protocol is a self-validating system for assessing the cytotoxic effects of novel pyrrolidine compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of the test pyrrolidine compounds in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours. The incubation time should be sufficient to observe a significant effect on cell proliferation.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the MTT to formazan.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Part 4: Structure-Activity Relationship (SAR) and Mechanistic Insights

Understanding the SAR is paramount for transforming a moderately active "hit" into a potent and selective "lead." The stereochemistry of the pyrrolidine ring is often the most critical factor.

The Role of Stereochemistry

The absolute configuration of substituents on the pyrrolidine ring dictates the compound's three-dimensional shape and its ability to fit into a specific binding site. For example, in the development of GlyT1 inhibitors, it was found that the (2S, 4R) configuration of a disubstituted pyrrolidine was significantly more potent than other stereoisomers. This highlights the importance of asymmetric synthesis to produce enantiomerically pure compounds.

Mechanistic Pathway Example: PDTC and NF-κB Signaling

Pyrrolidine dithiocarbamate (PDTC) is a well-studied compound that exemplifies the complex mechanisms through which pyrrolidines can act. Its primary role is often cited as an inhibitor of the NF-κB signaling pathway, which is constitutively active in many cancers and promotes cell survival.

The Strategic Deployment of Boc-Protected Amines in Modern Organic Synthesis

A Technical Guide for Researchers and Drug Development Professionals

In the intricate and demanding field of organic synthesis, the ability to selectively mask and unmask reactive functional groups is a cornerstone of success. Among the myriad of protecting groups developed, the tert-butyloxycarbonyl (Boc) group has established itself as an indispensable tool for the temporary protection of amines. Its widespread adoption is a testament to its unique blend of stability under a wide range of reaction conditions and its facile, selective removal under mild acidic conditions. This guide offers a comprehensive overview of the principles and applications of Boc-protected amines, providing scientifically-grounded insights for professionals in research and drug development.

The Boc Group: A Symbiosis of Steric Hindrance and Electronic Deactivation

The efficacy of the Boc protecting group is rooted in its distinct structural features. The bulky tert-butyl group provides substantial steric hindrance around the nitrogen atom, effectively shielding it from attack by nucleophiles and electrophiles. Concurrently, the electron-withdrawing nature of the carbonyl group decreases the nucleophilicity and basicity of the amine, rendering it unreactive in many chemical transformations.

The true ingenuity of the Boc group, however, lies in its susceptibility to cleavage under specific acidic conditions. The deprotection mechanism is initiated by protonation of the carbonyl oxygen, which facilitates a unimolecular decomposition. This process yields the free amine, carbon dioxide, and a stable tert-butyl cation, which is subsequently quenched by a scavenger. This clean decomposition pathway is a significant advantage, as it avoids the formation of problematic byproducts.

The Art of Protection: Introducing the Boc Group

The introduction of the Boc group, or "Boc-ing," is a typically straightforward and high-yielding process. The most common reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O), often in the presence of a mild base.

Standard Protocol for Boc Protection of a Primary Amine

Materials:

-

Primary amine

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (if starting with an amine salt)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the primary amine in the selected solvent. If the amine is provided as a salt (e.g., hydrochloride), add 1.2 equivalents of a non-nucleophilic base like TEA or DIPEA to liberate the free amine.

-

Add di-tert-butyl dicarbonate (1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting amine is fully consumed.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine to remove residual water-soluble impurities.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the Boc-protected amine.

Rationale for Procedural Steps:

-

Boc₂O Stoichiometry: A slight excess of Boc₂O is used to drive the reaction to completion.

-

Solvent Selection: Aprotic solvents are generally preferred to prevent any unwanted reactions with the Boc anhydride.

-

Base Addition: The use of a base is critical when the starting material is an amine salt, as it neutralizes the acid and allows the free amine to react.

The Crucial Step: Boc Deprotection

The removal of the Boc group is most frequently accomplished using acidic conditions, with the choice of acid and solvent tailored to the substrate's sensitivity.

Commonly Employed Boc Deprotection Methods

| Reagent | Conditions | Advantages & Considerations |

| Trifluoroacetic acid (TFA) | 10-50% in DCM, room temperature | Highly efficient and rapid. TFA is volatile, facilitating its removal. Caution is advised for substrates with other acid-sensitive functional groups. |

| Hydrochloric acid (HCl) | In dioxane, ethyl acetate, or methanol | A cost-effective and widely used method. The resulting amine hydrochloride salt often precipitates, simplifying isolation. |

| Phosphoric acid (H₃PO₄) | In an appropriate organic solvent | A milder alternative to strong acids like TFA and HCl, offering better compatibility with certain acid-labile functionalities. |

| Lewis Acids (e.g., TMSI, ZnBr₂) | In aprotic solvents like DCM | Provide an alternative deprotection pathway for complex molecules where protic acids may cause undesired side reactions. |

Detailed Protocol for Boc Deprotection with TFA

Materials:

-

Boc-protected amine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the Boc-protected amine in DCM.

-

At 0 °C, add TFA (typically 20-50% v/v) dropwise to the solution.

-

Allow the reaction to warm to room temperature and continue stirring. Monitor the deprotection by TLC.

-

Once the reaction is complete, carefully neutralize the excess TFA by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Extract the deprotected amine with DCM.

-

Wash the combined organic extracts with brine.

-

Dry the organic layer with anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure to yield the free amine.

Protocol Validation: The reliability of this procedure is ensured by the ability to monitor the reaction's progress via TLC, observing the disappearance of the less polar starting material and the appearance of the more polar amine product at the baseline. The workup effectively removes the acidic reagent and byproducts.

Orthogonality: The Key to Complex Molecular Synthesis

A significant advantage of the Boc group is its orthogonality to other commonly used amine protecting groups, such as the fluorenylmethyloxycarbonyl (Fmoc) and carboxybenzyl (Cbz) groups. This orthogonality allows for the selective deprotection of one group while others remain intact, a critical feature in multi-step syntheses.

Caption: Orthogonal deprotection schemes for common amine protecting groups.

Application Spotlight: Solid-Phase Peptide Synthesis (SPPS)

The Boc group has been a cornerstone of solid-phase peptide synthesis. In Boc-based SPPS, the N-terminus of the growing peptide chain is protected with a Boc group, which is removed at each cycle to allow for the coupling of the next amino acid.

Caption: A simplified workflow of the Boc-based solid-phase peptide synthesis cycle.

Conclusion

The Boc protecting group is a powerful and versatile tool in the arsenal of the modern organic chemist. Its reliability, ease of use, and orthogonality have cemented its place in a vast array of synthetic applications, from the construction of peptides and peptidomimetics to the total synthesis of complex natural products. A deep understanding of the principles and methodologies associated with Boc-protected amines is fundamental for any scientist engaged in the art and science of molecular construction.

References

The Strategic Synthesis of Pyrrolidine-Based Pharmaceutical Intermediates: A Technical Guide for Drug Discovery

Abstract

The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates.[1][2][3] Its prevalence stems from its unique stereochemical and physicochemical properties, which allow it to serve as a versatile scaffold for exploring chemical space and optimizing drug-target interactions. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and synthesis of novel pyrrolidine-based pharmaceutical intermediates. We will delve into the strategic considerations behind selecting a synthetic route, explore a range of modern and classical methodologies, and provide detailed protocols for key transformations. This guide is designed to be a practical resource, bridging the gap between theoretical knowledge and real-world application in the pharmaceutical industry.

The Pyrrolidine Scaffold: A Privileged Motif in Pharmacology

The five-membered saturated nitrogen heterocycle, pyrrolidine, is a recurring motif in a vast array of biologically active compounds, from natural alkaloids to blockbuster synthetic drugs.[1][4] Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, enabling high-affinity interactions with biological targets.[2] This three-dimensional character is a significant advantage over flat, aromatic systems in the pursuit of selective and potent therapeutics.[2]

The pyrrolidine core is found in drugs targeting a wide spectrum of diseases, including viral infections, cancer, and central nervous system disorders.[1][3][5] For instance, pyrrolidine derivatives are integral to the structure of antiviral drugs like Daclatasvir and Grazoprevir, the anticancer agent Alpelisib, and the nootropic piracetam.[1][5] The continued interest in this scaffold fuels the ongoing development of innovative synthetic methodologies to access novel and diverse pyrrolidine-based intermediates.

Strategic Approaches to Pyrrolidine Synthesis: A Decision-Making Framework

The selection of a synthetic strategy for a target pyrrolidine intermediate is a critical decision driven by several factors, including the desired substitution pattern, stereochemistry, scalability, and the availability of starting materials. A logical workflow for this decision-making process is outlined below.

Caption: Decision workflow for selecting a pyrrolidine synthesis strategy.

Key Synthetic Methodologies for Pyrrolidine Intermediates

The synthesis of pyrrolidines has evolved significantly, with a continuous influx of novel and efficient methods. This section will detail some of the most robust and widely adopted strategies.

The Chiral Pool Approach: Leveraging Nature's Building Blocks

One of the most common and efficient strategies for producing optically pure pyrrolidine derivatives involves the use of readily available chiral precursors, such as L-proline and L-hydroxyproline.[5] This approach is particularly advantageous as it introduces a pre-defined stereocenter, simplifying the synthesis of enantiomerically pure drug candidates.[5]

Experimental Protocol: Synthesis of (S)-Prolinol from L-Proline

(S)-Prolinol is a versatile intermediate used in the synthesis of numerous pharmaceuticals.[5] A standard laboratory preparation involves the reduction of L-proline.

-

Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

-

Addition: A solution of L-proline in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C. The causality behind this slow addition is to control the exothermic reaction and prevent the formation of byproducts.

-

Reflux: After the addition is complete, the reaction mixture is gradually warmed to room temperature and then heated to reflux for several hours to ensure complete reduction of the carboxylic acid.

-

Quenching: The reaction is carefully quenched by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water, while maintaining a low temperature with an ice bath. This specific quenching procedure is crucial for the formation of a granular precipitate that is easily filtered.

-

Workup and Purification: The resulting precipitate is filtered off and washed with THF. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude (S)-prolinol. Further purification can be achieved by distillation under reduced pressure.

Asymmetric Catalysis: Crafting Chirality

For targets where a suitable chiral pool starting material is not available, asymmetric catalysis offers a powerful alternative for establishing the desired stereochemistry. Both metal-based and organocatalytic methods have been extensively developed for the enantioselective synthesis of pyrrolidines.

3.2.1. Metal-Catalyzed Reactions

Transition metal catalysts, particularly those based on iridium, rhodium, copper, and palladium, have proven highly effective in various pyrrolidine-forming reactions.[6] These include hydrogenation, C-H activation/amination, and cycloaddition reactions. A notable example is the iridium-catalyzed "borrowing hydrogen" annulation, which provides chiral N-heterocycles from simple diols and amines.[6]

Table 1: Comparison of Metal-Catalyzed Pyrrolidine Syntheses

| Catalyst System | Reaction Type | Key Advantages | Representative Reference |

| Cp*Ir Complex | N-heterocyclization of amines and diols | High efficiency, good to excellent yields. | Fujita, K.-I., et al. Org. Lett.2004 , 6, 3525-3528.[6] |

| Chiral Iridacycle Complex | Borrowing Hydrogen Annulation | Access to enantioenriched pyrrolidines from racemic diols. | Liu, Y., et al. J. Am. Chem. Soc.2023 , 145, 5007-5016.[6] |

| Rhodium Catalyst | Intramolecular Nitrene Insertion | Synthesis of N-unprotected pyrrolidines under mild conditions. | Munnuri, S., et al. Org. Lett.2017 , 19, 436-439. |

| Copper Catalyst | Intramolecular C(sp³)-H Amination | High regioselectivity and chemoselectivity, mild conditions. | Zuo, L., et al. J. Org. Chem.2024 , 89, 13077-13084.[6] |

3.2.2. Organocatalysis

The use of small organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis, offering a green and often complementary approach to metal catalysis. Proline and its derivatives are themselves excellent organocatalysts for various transformations, including the synthesis of functionalized pyrrolidines.

[3+2] Cycloaddition Reactions: A Convergent Approach

The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is one of the most powerful and atom-economical methods for the construction of the pyrrolidine ring.[1][6] This reaction allows for the rapid assembly of complex, polysubstituted pyrrolidines with excellent control over stereochemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Pyrrolidine synthesis [organic-chemistry.org]

The Strategic Role of tert-Butyl 3-(isopropylamino)pyrrolidine-1-carboxylate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Architect of Advanced Therapeutics

In the intricate landscape of pharmaceutical development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutics. Among these crucial intermediates, tert-butyl 3-(isopropylamino)pyrrolidine-1-carboxylate has emerged as a cornerstone in the construction of complex, biologically active molecules. Its unique structural features, including a chiral pyrrolidine core, a sterically demanding isopropylamino substituent, and a versatile Boc-protecting group, render it an invaluable asset in asymmetric synthesis. This technical guide provides a comprehensive literature review of this key intermediate, delving into its synthesis, physicochemical properties, and, most critically, its application in the development of cutting-edge pharmaceuticals, with a particular focus on its role in the synthesis of Janus kinase (JAK) inhibitors.

I. Synthesis and Molecular Architecture: Crafting a Versatile Scaffold

The synthesis of tert-butyl 3-(isopropylamino)pyrrolidine-1-carboxylate is a testament to the advancements in stereoselective chemistry. The primary and most efficient route involves a two-step process commencing with the commercially available and enantiomerically pure (R)- or (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate.

Reductive Amination: The Preferred Pathway

The most prevalent and industrially scalable method for the synthesis of tert-butyl 3-(isopropylamino)pyrrolidine-1-carboxylate is through reductive amination. This process involves the reaction of a ketone (acetone) with a primary amine (tert-butyl 3-aminopyrrolidine-1-carboxylate) to form a Schiff base intermediate, which is then reduced to the corresponding secondary amine.

A detailed experimental protocol for the synthesis of the (R)-enantiomer is described as follows:

Step 1: Imine Formation

(R)-(+)-1-Boc-3-aminopyrrolidine is reacted with acetone to form the intermediate, (R)-tert-butyl 3-(propan-2-ylideneamino)pyrrolidine-1-carboxylate.

Step 2: Catalytic Hydrogenation

The resulting imine is then subjected to catalytic hydrogenation. A notable example utilizes Platinum oxide (PtO₂) as the catalyst in a methanol solvent under a hydrogen atmosphere. The reaction proceeds over several hours, and upon completion, the catalyst is removed by filtration. The crude product is then purified to yield (R)-tert-butyl 3-(isopropylamino)pyrrolidine-1-carboxylate as an oil that may solidify upon standing.

Alternative Synthetic Strategies

While reductive amination is the most direct approach, alternative methods can be employed, often starting from tert-butyl 3-oxopyrrolidine-1-carboxylate[1]. This involves the direct reductive amination with isopropylamine in the presence of a suitable reducing agent, such as sodium triacetoxyborohydride. This method offers the advantage of starting from a more readily available precursor, although it may require more stringent control of reaction conditions to achieve high stereoselectivity.

II. Physicochemical and Spectroscopic Profile

A comprehensive understanding of the physicochemical and spectroscopic properties of tert-butyl 3-(isopropylamino)pyrrolidine-1-carboxylate is essential for its effective use in synthesis and for quality control purposes.

Physicochemical Properties

The following table summarizes the key physicochemical properties of the (S)-enantiomer of tert-butyl 3-(isopropylamino)pyrrolidine-1-carboxylate[2].

| Property | Value |

| Molecular Formula | C₁₂H₂₄N₂O₂ |

| Molecular Weight | 228.33 g/mol |

| Density | 1.00 g/cm³ |

| Storage Temperature | 2-8°C |

Spectroscopic Data

¹H NMR (CDCl₃, 400 MHz) of (R)-tert-butyl 3-(isopropylamino)pyrrolidine-1-carboxylate:

-

δ 1.02 (6H, d)

-

δ 1.38 (9H, s)

-

δ 1.58-1.72 (2H, m)

-

δ 2.02 (1H, m)

-

δ 2.82 (1H, m)

-

δ 3.08 (1H, m)

-

δ 3.20 (1H, m)

-

δ 3.35 (1H, m)

-

δ 3.40-3.60 (2H, m)

Reference Spectroscopic Data for tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate[3]:

| ¹³C NMR (CDCl₃) | Assignment |

| 155.0 ppm | C=O (carbamate) |

| 79.3 ppm | C(CH₃)₃ |

| 62.8 ppm | -CH₂-O |

| 56.9 ppm | Pyrrolidine-C |

| 46.4 ppm | -N-CH₂- |

| 31.0 ppm | Pyrrolidine-C |

| 28.7 ppm | -C(CH₃)₃ |

| High-Resolution Mass Spectrometry (HRMS) | Value |

| Calculated Mass for [C₁₀H₁₉NO₃+Na]⁺ | 224.1257 |

Researchers should perform complete analytical characterization of the synthesized tert-butyl 3-(isopropylamino)pyrrolidine-1-carboxylate to confirm its identity and purity before its use in subsequent synthetic steps.

III. Applications in Drug Discovery: A Gateway to Janus Kinase Inhibitors

The true value of tert-butyl 3-(isopropylamino)pyrrolidine-1-carboxylate lies in its application as a chiral intermediate in the synthesis of high-value pharmaceutical agents. It is particularly recognized for its role in the development of central nervous system (CNS) agents and receptor modulators[2]. A prominent and illustrative example of its utility is in the synthesis of Janus kinase (JAK) inhibitors.

The Janus Kinase (JAK) Family: A Key Therapeutic Target

The Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a critical role in the signaling pathways of numerous cytokines and growth factors[4]. Dysregulation of the JAK-STAT signaling pathway is implicated in a wide range of autoimmune and inflammatory diseases[4]. Consequently, the development of small molecule inhibitors of JAKs has become a major focus of pharmaceutical research.

Oclacitinib: A Case Study in Veterinary Medicine

While direct evidence of tert-butyl 3-(isopropylamino)pyrrolidine-1-carboxylate in the synthesis of a specific, named human drug is not explicitly detailed in the readily available literature, its structural motif is clearly present in the veterinary JAK inhibitor, Oclacitinib. Oclacitinib is a novel drug used for the control of pruritus associated with allergic dermatitis and the control of atopic dermatitis in dogs[5].

The synthesis of Oclacitinib involves the coupling of a substituted pyrrolopyrimidine core with a chiral 3-aminopyrrolidine derivative. The isopropylamino group at the 3-position of the pyrrolidine ring is a key structural feature for its biological activity. The use of an enantiomerically pure intermediate like tert-butyl 3-(isopropylamino)pyrrolidine-1-carboxylate is crucial for the synthesis of the final active pharmaceutical ingredient with the correct stereochemistry.

IV. Conclusion: A Vital Component in the Medicinal Chemist's Toolbox

tert-Butyl 3-(isopropylamino)pyrrolidine-1-carboxylate stands as a testament to the enabling power of chiral building blocks in modern drug discovery. Its well-defined stereochemistry, coupled with the versatility of the Boc-protecting group, provides a reliable and efficient entry point for the synthesis of complex molecular architectures. The demonstrated and inferred applications in the development of CNS agents and, more specifically, Janus kinase inhibitors, underscore its strategic importance. As the demand for more selective and potent therapeutics continues to grow, the role of such meticulously designed intermediates will undoubtedly become even more critical in the quest for novel medicines. This guide serves as a foundational resource for researchers and scientists, providing the necessary technical insights to leverage the full potential of this valuable synthetic tool.

V. References

-

(S)-tert-Butyl 3-(isopropylamino)pyrrolidine-1-carboxylate. MySkinRecipes. [Link]

-

Phenylaminopyrimidines as inhibitors of Janus kinases (JAKs). PubMed. [Link]

-

tert-Butyl 3-oxopyrrolidine-1-carboxylate. PubChem. [Link]

-

JANUS KINASE (JAK) FAMILY INHIBITOR, PREPARATION OF SAME, AND APPLICATIONS THEREOF. European Patent Office. [Link]

-

The emerging role of Janus kinase inhibitors in the treatment of autoimmune and inflammatory diseases. PubMed. [Link]

-

Oclacitinib API: An Overview for Veterinary and Human Applications. Qingmu Pharmaceutical. [Link]

-

tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate. PubChem. [Link]

-

Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. PubMed. [Link]

-

A new method for preparing Oclacitinib. Google Patents.

-

An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. ResearchGate. [Link]

-

Solid state forms of oclacitinib maleate. Google Patents.

-

Synthesis of key intermediate for (+)-tofacitinib through CoIII(salen)-catalyzed two stereocentered hydrolytic kinetic resolution of (±)-methyl-3-(oxiran-2-yl)butanoate. Taylor & Francis Online. [Link]

-

A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. MDPI. [Link]

-

An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica. [Link]

-

Discovery of the Bruton's Tyrosine Kinase Inhibitor Clinical Candidate TAK-020 ( S )-5-(1-((1-Acryloylpyrrolidin-3-yl)oxy)isoquinolin-3-yl)-2,4-dihydro-3 H -1,2,4-triazol-3-one, by Fragment-Based Drug Design. ResearchGate. [Link]

-

FT-IR spectrum of tert-butyl... ResearchGate. [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

-

tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate. PubChem. [Link]

-

SUPPLEMENTARY INFORMATION. Macmillan Group - Princeton University. [Link]

-

A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. ResearchGate. [Link]

-

Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. National Institutes of Health. [Link]

-

Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. PubMed. [Link]

-

Modulating the Binding Kinetics of Bruton's Tyrosine Kinase Inhibitors Through Transition State Effects. PubMed Central. [Link]

-

Tofacitinib synthesis. Universidade Nova de Lisboa. [Link]

Sources

- 1. Tert-butyl 3-oxopyrrolidine-1-carboxylate | C9H15NO3 | CID 471360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-tert-Butyl 3-(isopropylamino)pyrrolidine-1-carboxylate [myskinrecipes.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The emerging role of Janus kinase inhibitors in the treatment of autoimmune and inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. qingmupharm.com [qingmupharm.com]

A Senior Application Scientist's Guide to the Commercial Landscape and Strategic Application of Chiral 3-Aminopyrrolidine Derivatives

For researchers, medicinal chemists, and professionals in drug development, the selection of a core scaffold is a decision that dictates the trajectory of a discovery program. The chiral 3-aminopyrrolidine motif has emerged as a "privileged" scaffold, a distinction earned by its frequent appearance in successful clinical candidates and approved drugs.[1][2] Its non-planar, sp³-rich structure provides an ideal platform for exploring three-dimensional chemical space, while its stereocenter and basic nitrogen atom offer precise vectors for optimizing potency, selectivity, and pharmacokinetic properties.[2][3]